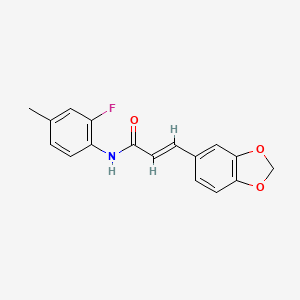
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide (FBMPA) is a novel, water-soluble, small molecule compound that has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. FBMPA has been found to possess a variety of interesting properties, such as strong anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, FBMPA has been shown to act as an inhibitor of several enzymes and receptors, making it a promising target for drug development.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. It has been found to possess a variety of interesting properties, such as strong anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been shown to act as an inhibitor of several enzymes and receptors, making it a promising target for drug development. 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of several cancer cell lines. Furthermore, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been used to study the regulation of gene expression, as it has been found to modulate the expression of several genes involved in cell growth and differentiation. Finally, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been used to study the effects of oxidative stress, as it has been found to protect cells from oxidative damage.
Mecanismo De Acción
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide is not fully understood, but it is believed to involve several different pathways. It has been found to act as an inhibitor of several enzymes and receptors, including cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been found to modulate the expression of several genes involved in cell growth and differentiation. Finally, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been found to possess strong anti-inflammatory and anti-tumor activities, which are believed to be mediated by its ability to inhibit the activity of several pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess strong anti-inflammatory and anti-tumor activities, as well as to modulate the expression of several genes involved in cell growth and differentiation. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been found to possess strong anti-microbial activity, as well as to protect cells from oxidative damage. Finally, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been found to possess strong analgesic and anticonvulsant activities, making it a promising target for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide is relatively straightforward, and the yields of the product are typically high. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide is a water-soluble compound, making it easy to work with in laboratory experiments. However, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide is a relatively new compound, and as such, there is still a lot to be learned about its properties and potential applications. Furthermore, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide is a small molecule, and as such, it is difficult to study its mechanism of action in detail.
Direcciones Futuras
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide. First, more research should be done to investigate the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide and its potential therapeutic applications. In addition, further research should be done to investigate the effects of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide on other biological processes, such as cell differentiation and apoptosis. Finally, more research should be done to investigate the potential applications of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide in drug development.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide can be synthesized in a two-step process, starting with the reaction of 4-methylphenylacrylamide with 1,3-dioxolane in the presence of a base. The resulting product is then treated with 2-fluorobenzoyl chloride in the presence of a base to yield 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide. The reaction is typically carried out in anhydrous organic solvents such as dichloromethane, ethyl acetate, or tetrahydrofuran, and the reaction time can be controlled by varying the amount of base used. The yields of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide are typically high, and the product can be easily purified by column chromatography.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-11-2-5-14(13(18)8-11)19-17(20)7-4-12-3-6-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZLZTLNGUIYJB-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocyclopentyl)-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)acetamide](/img/structure/B2851669.png)
![N-(2,4-dimethylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide](/img/structure/B2851670.png)
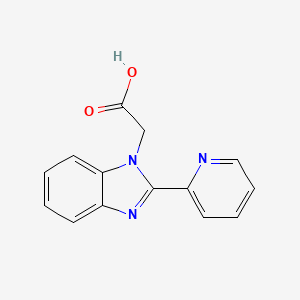
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2851672.png)
![N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2851673.png)
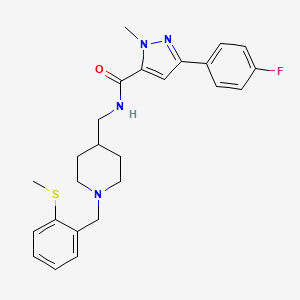
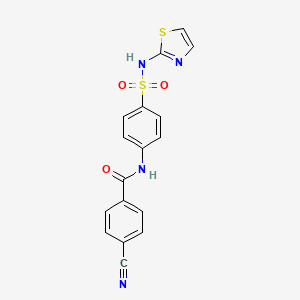
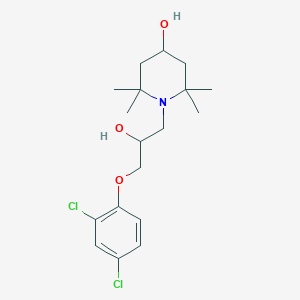

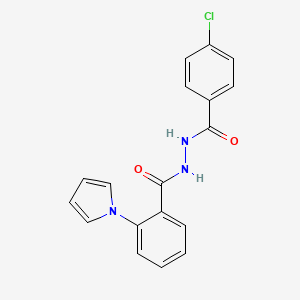
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2851683.png)
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2851689.png)
![2,6-dichloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2851690.png)